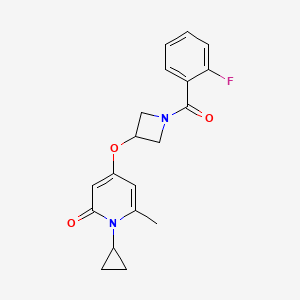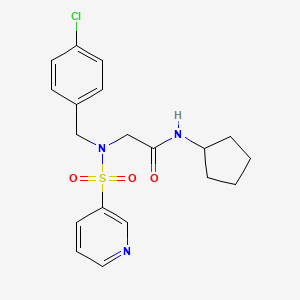![molecular formula C24H18Br2N2O4S2 B2995167 4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide CAS No. 406473-18-5](/img/structure/B2995167.png)
4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is a complex organic compound that features multiple bromine atoms and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of biphenyl compounds to introduce bromine atoms at specific positions. This is followed by sulfonation reactions to attach sulfonamide groups. The reaction conditions often involve the use of Lewis acid catalysts such as aluminium chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted biphenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-bromobiphenyl: A simpler compound with a single bromine atom and biphenyl structure.
4-bromobenzenesulfonamide: Contains a single sulfonamide group and bromine atom.
4-bromoanisole: Features a bromine atom and a methoxy group on a benzene ring.
Uniqueness
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is unique due to its multiple bromine atoms and sulfonamide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from simpler analogs.
Propiedades
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-13-23(14-6-19)33(29,30)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-34(31,32)24-15-7-20(26)8-16-24/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNIZXKWWTMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2995084.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![3-Methyl-6-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)



![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)

![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
